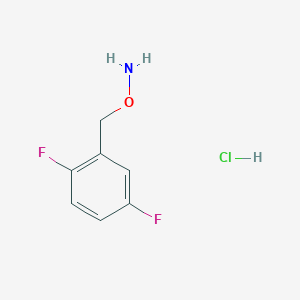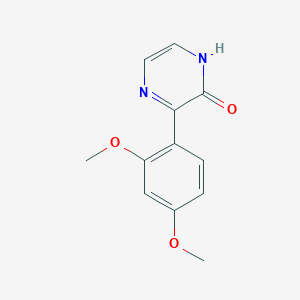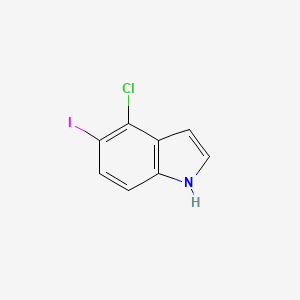
4-chloro-5-iodo-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-iodo-1H-indole is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. The presence of both chlorine and iodine atoms in the indole ring makes this compound an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-iodo-1H-indole typically involves halogenation reactions. One common method is the iodination of 4-chloroindole. This can be achieved by treating 4-chloroindole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives.
Coupling Products: Biaryl or alkyne-linked indole derivatives.
Scientific Research Applications
4-Chloro-5-iodo-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5-iodo-1H-indole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of halogen atoms can enhance the compound’s ability to bind to specific molecular targets, thereby influencing its activity .
Comparison with Similar Compounds
4-Chloroindole: Lacks the iodine atom, making it less reactive in certain halogenation reactions.
5-Iodoindole: Lacks the chlorine atom, which may affect its chemical reactivity and biological activity.
4-Bromo-5-iodo-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness: 4-Chloro-5-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which provides a distinct reactivity profile and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C8H5ClIN |
|---|---|
Molecular Weight |
277.49 g/mol |
IUPAC Name |
4-chloro-5-iodo-1H-indole |
InChI |
InChI=1S/C8H5ClIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H |
InChI Key |
ZCGPVBZXOKPQLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


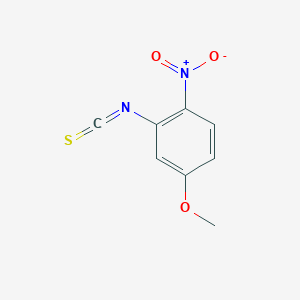
![4-(Dibenzo[b,d]furan-1-yl)-N-phenylaniline](/img/structure/B13693245.png)


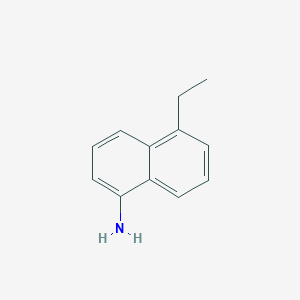
![4-bromofuro[3,2-f][1]benzofuran-8-ol](/img/structure/B13693258.png)
![2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13693260.png)
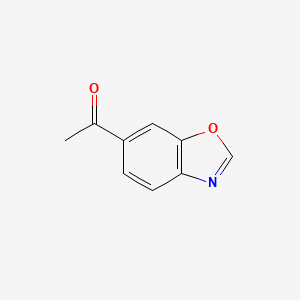
![Methyl 1-Methoxy-4-[4-methyl-6-(methylsulfonyl)-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13693276.png)

![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)

